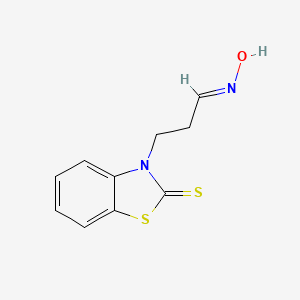
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea, also known as CFTR(inh)-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the flow of salt and water across cell membranes in various tissues, including the lungs, pancreas, and sweat glands. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases caused by CFTR dysfunction.
作用機序
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 selectively binds to a specific site on the this compound protein, known as the ATP binding site, and prevents the protein from opening and allowing chloride ions to pass through the membrane. This results in the inhibition of this compound-mediated chloride secretion and the maintenance of a more hydrated mucus layer in the airways and other tissues.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to effectively block this compound-mediated chloride secretion in various tissues, leading to increased hydration and decreased mucus viscosity. This can improve lung function and reduce the risk of bacterial infection in cystic fibrosis patients. This compound(inh)-172 has also been shown to have anti-inflammatory effects in the lungs and may have potential therapeutic applications in other inflammatory diseases.
実験室実験の利点と制限
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 is a highly specific and potent inhibitor of this compound, making it an ideal tool for studying the role of this compound in various physiological and pathological processes. However, its use in lab experiments is limited by its relatively high cost and low solubility in aqueous solutions. Additionally, this compound(inh)-172 may have off-target effects on other ion channels and transporters, which can complicate data interpretation.
将来の方向性
There are several potential future directions for research on N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172. One area of focus is the development of more potent and selective this compound inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of this compound inhibition on other physiological processes, such as immune function and cell signaling pathways. Finally, the potential therapeutic applications of this compound inhibitors in other diseases, such as chronic obstructive pulmonary disease and asthma, warrant further investigation.
合成法
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 can be synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with 4-fluorobenzoyl chloride, followed by the addition of urea and purification through column chromatography. The yield and purity of the final product can be optimized through various modifications to the synthesis conditions.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(4-fluorophenyl)urea(inh)-172 has been widely used as a research tool to investigate the role of this compound in various physiological and pathological processes. It has been shown to effectively block this compound-mediated chloride secretion in human airway epithelial cells, sweat gland ducts, and pancreatic ducts. This compound(inh)-172 has also been used to study the effects of this compound inhibition on bacterial colonization and infection in the lungs of cystic fibrosis patients.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-3-1-10(2-4-11)9-17-14(19)18-13-7-5-12(16)6-8-13/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKLQOTUUGPLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5857216.png)
![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)

![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)
![N'-[5-(4-isopropylphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N,N-dimethylimidoformamide](/img/structure/B5857251.png)


![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)



![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)
